molecular formula C17H26N2O4S B2423514 4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide CAS No. 626205-36-5

4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide

Cat. No.: B2423514
CAS No.: 626205-36-5
M. Wt: 354.47
InChI Key: KTPPFABNGRULEH-UHFFFAOYSA-N
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Description

4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
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Biological Activity

4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The compound features a benzenesulfonamide structure with a morpholino group and a hexyl chain, contributing to its solubility and potential interaction with biological targets. The general formula can be represented as follows:

C15H22N2O3S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_3\text{S}
PropertyValue
Molecular Weight302.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on MDA-MB-231 and MCF-7 cell lines, reporting an IC50 range of 1.52–6.31 μM for significant antiproliferative activity. The selectivity index was noted to be between 5.5 to 17.5 , indicating a higher efficacy against cancer cells compared to normal breast cells (MCF-10A) .

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis. Specifically, compound 4e (a related sulfonamide) was shown to increase annexin V-FITC positive staining in MDA-MB-231 cells by 22-fold , indicating enhanced apoptotic activity compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainInhibition (%) at 50 μg/mL
4eStaphylococcus aureus80.69%
4gKlebsiella pneumoniae79.46%
4hKlebsiella pneumoniae77.52%

These results indicate that the compound can significantly inhibit bacterial growth, suggesting its potential as an antimicrobial agent .

Carbonic Anhydrase Inhibition

The compound also exhibits inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and bacterial pathogenicity. The IC50 values for CA IX inhibition were reported as follows:

Table 3: CA Inhibition Data

CompoundCA IX IC50 (μM)CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

These findings indicate a strong selectivity for CA IX over CA II, which may contribute to its anticancer properties while minimizing off-target effects .

Properties

IUPAC Name

4-methyl-N-(6-morpholin-4-yl-6-oxohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-15-6-8-16(9-7-15)24(21,22)18-10-4-2-3-5-17(20)19-11-13-23-14-12-19/h6-9,18H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPPFABNGRULEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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